

Chemical properties of Boron trifluoride dihydrate

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Compound of Interest

Compound Name: *Boron trifluoride dihydrate*

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An In-depth Technical Guide to the Chemical Properties of **Boron Trifluoride Dihydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Boron trifluoride dihydrate** ($\text{BF}_3 \cdot 2\text{H}_2\text{O}$), a versatile and potent Lewis acid catalyst. This document consolidates key data, experimental protocols, and reaction mechanisms to serve as an essential resource for professionals in chemical research and pharmaceutical development.

Physicochemical Properties

Boron trifluoride dihydrate is a colorless to slightly yellow, fuming liquid at room temperature.

[1] It is a stable, conveniently handled source of boron trifluoride, which is a toxic gas.[2] Its properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$\text{BF}_3 \cdot 2\text{H}_2\text{O}$	[3][4]
Molar Mass	103.84 g/mol	[3][5]
Appearance	Colorless to slightly yellowish liquid	[1][4]
Odor	Pungent, suffocating	[1][6]
Density	1.636 - 1.651 g/cm ³ at 25 °C	[1][3]
Melting Point	6.0 °C	[7]
Boiling Point	115 °C (decomposes) 58-60 °C at 1.5 mmHg	[1][7]
Refractive Index (n _{20/D})	1.316	[3][4]
Solubility in Water	Miscible, reacts	[1][8]

Structure and Bonding

The precise structure of **Boron trifluoride dihydrate** in the solid state has been a subject of interest, with both ionic and molecular complex formulations being considered. An X-ray diffraction study at 3 °C determined that the crystals are monoclinic (space group $P2_1/c$).^[9] The structure is best described as a molecular addition compound, where one water molecule is directly coordinated to the boron atom ($\text{F}_3\text{B} \cdot \text{OH}_2$).^[9] The second water molecule then links these units together through hydrogen bonds.^[9] While early conductometric measurements suggested an ionic formulation, $[\text{H}_3\text{O}]^+[\text{BF}_3\text{OH}]^-$, the diffraction evidence more strongly supports the coordinated molecular complex structure in the solid state.^[9]

Caption: Crystal structure linkage of $\text{BF}_3 \cdot 2\text{H}_2\text{O}$ units.

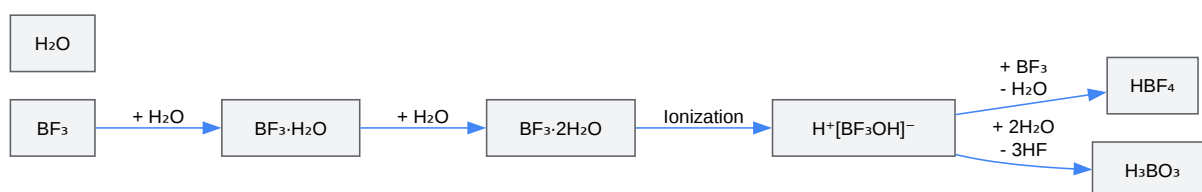
Reactivity and Catalytic Applications

As a complex of the powerful Lewis acid BF_3 , the dihydrate serves as a highly effective catalyst in a variety of organic reactions.^{[4][10]} Its ability to activate electrophiles facilitates reactions

such as alkylations, acylations, and condensations, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[4]

Hydrolysis

Boron trifluoride reacts with water to form a mixture of species. The initial reaction forms the aquo adducts, $\text{BF}_3 \cdot \text{H}_2\text{O}$ and $\text{BF}_3 \cdot 2\text{H}_2\text{O}$. Subsequent hydrolysis and disproportionation reactions lead to an equilibrium mixture that can include fluoroboric acid (HBF_4), hydroxyfluoroboric acid ($\text{H}^+[\text{BF}_3\text{OH}]^-$), boric acid (H_3BO_3), and other minor species like $[\text{BF}_2(\text{OH})_2]^-$. [8] The high acidity of the resulting solution is a key feature of its reactivity.



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Caption: Simplified hydrolysis pathway of BF_3 in water.

Pechmann Condensation

$\text{BF}_3 \cdot 2\text{H}_2\text{O}$ is an exceptionally efficient activator for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β -ketoesters.[10][11] It promotes the reaction under mild conditions, often providing excellent yields (98-99%) in short reaction times. [10] The mechanism involves an initial Lewis acid-catalyzed transesterification, followed by an intramolecular cyclization (hydroxyalkylation) and subsequent dehydration to form the aromatic coumarin ring.[10][12]

Fries Rearrangement

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, a crucial transformation for producing intermediates for pharmaceuticals.[13][14] $\text{BF}_3 \cdot 2\text{H}_2\text{O}$ serves as a strong Lewis acid catalyst for this reaction.[8] The mechanism involves the coordination of the Lewis acid to the ester's carbonyl oxygen, which facilitates the formation of

an acylium ion. This electrophile then attacks the aromatic ring at the ortho or para position, followed by hydrolysis to yield the product.[13][15]

Experimental Protocols

Synthesis of 4-Methylcoumarins via Pechmann Condensation

This general procedure is adapted from Stoyanov et al. for the synthesis of 4-methylcoumarin derivatives.[10]

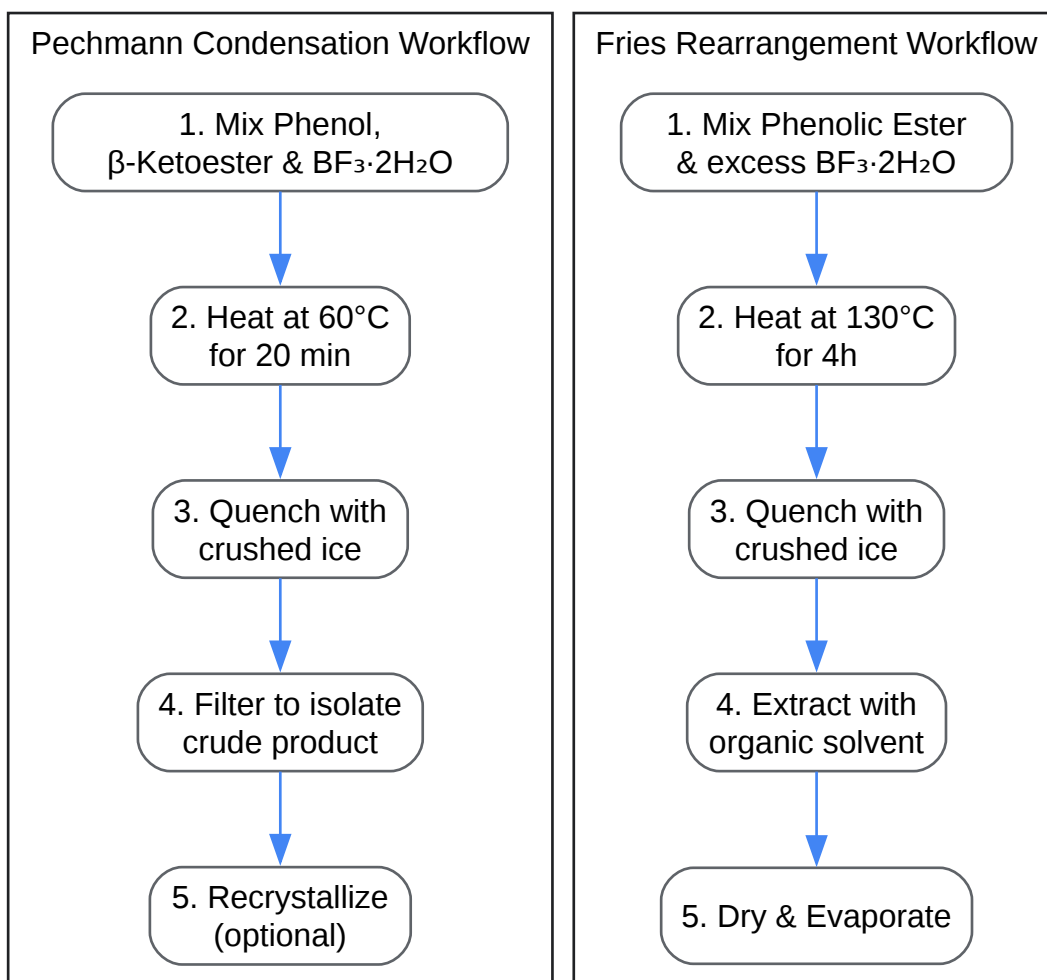
- **Reaction Setup:** In a round-bottom flask, combine the substituted phenol (30 mmol), methyl acetoacetate (3.48 g, 30 mmol), and **boron trifluoride dihydrate** (20.8 g, 200 mmol).
- **Heating:** Heat the reaction mixture to 60 °C with stirring for approximately 20 minutes. The reaction is not significantly exothermic.[10] For less soluble phenols, the reaction may require longer times (10-12 hours) at room temperature or proceed faster upon heating.[10]
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 g of crushed ice.
- **Isolation:** Collect the resulting crystalline product by filtration. Wash the crystals with cold water and air-dry.
- **Purification:** If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol).[10]
- **Catalyst Recovery:** The aqueous filtrate containing $\text{BF}_3 \cdot 2\text{H}_2\text{O}$ can be concentrated under reduced pressure to recover the catalyst for reuse.[10]

Synthesis of Acylhydroquinones via Fries Rearrangement

This protocol is adapted from Macías-Ruvalcaba et al. for the synthesis of hydroxy-ketones.[16]

- **Reaction Setup:** In a suitable reaction vessel (e.g., a sealed process vial for microwave heating), add the phenolic ester (e.g., 2,5-diacetoxytoluene, 5 g).

- Catalyst Addition: Add a stoichiometric excess of **boron trifluoride dihydrate** (e.g., 21 mL).
- Heating: Heat the mixture with vigorous stirring at 120-130 °C for 4 hours. High temperatures favor the formation of the ortho-substituted product.[16]
- Workup: Cool the reaction vessel in an ice bath. Carefully quench the reaction by adding crushed ice.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (4 x 30 mL).
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and evaporate the solvent under reduced pressure.
- Purification: The crude product can be purified by filtration through a silica gel plug or by column chromatography.

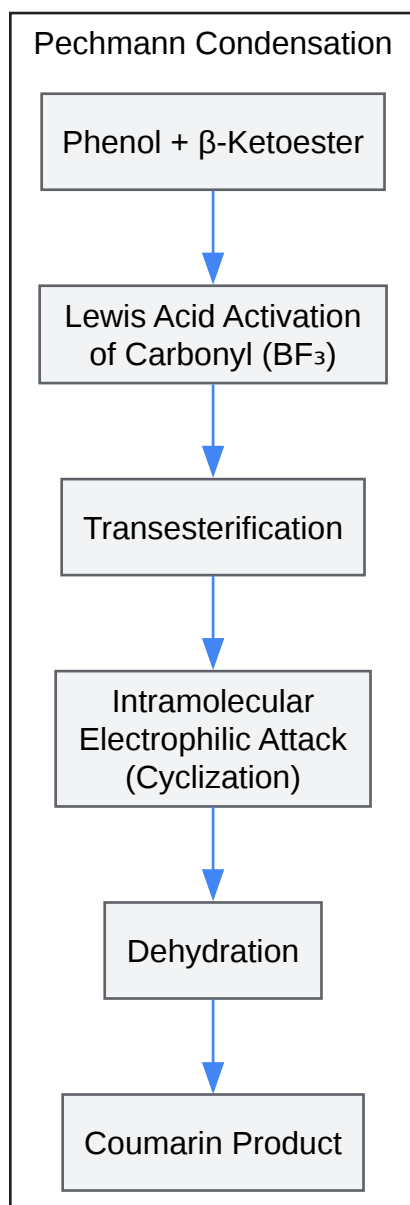


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Caption: General experimental workflows.

Reaction Mechanism Visualizations

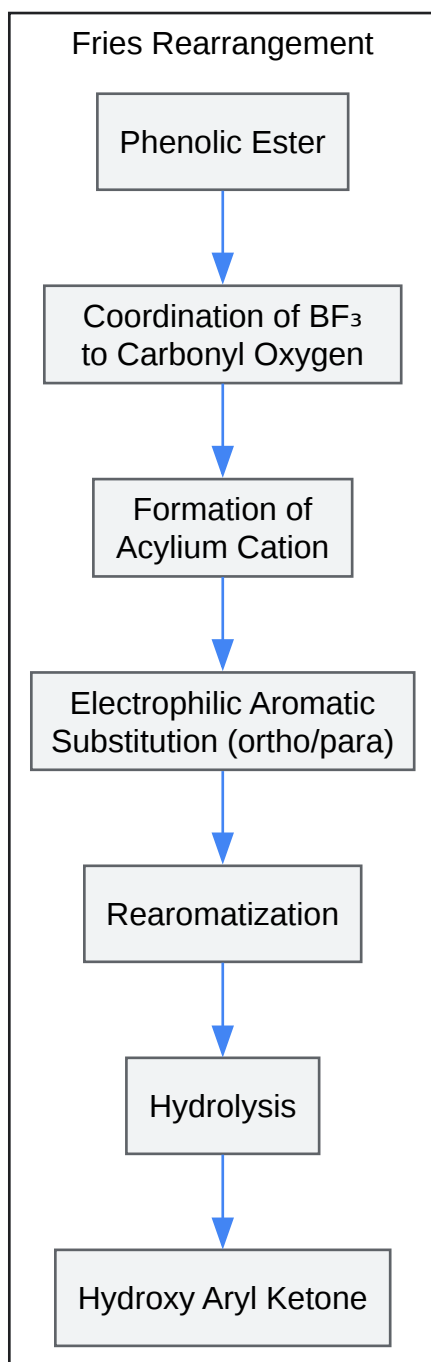
Pechmann Condensation Mechanism



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Caption: Key steps in the Pechmann condensation.

Fries Rearrangement Mechanism



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Caption: Key steps in the Fries rearrangement.

Spectroscopic Data

Detailed experimental spectroscopic data for pure **Boron trifluoride dihydrate** is not widely published. The data presented are based on available information for the dihydrate and closely related BF_3 adducts for reference.

Technique	Observation	Reference(s)
^{19}F NMR	A reference spectrum for "BORON TRIFLUORIDE-DIAQUA COMPLEX" in H_2O exists in the Wiley KnowItAll NMR Spectral Library.	[1][3]
Reference: $\text{BF}_3 \cdot \text{O}(\text{C}_2\text{H}_5)_2$ in CDCl_3 shows a broad singlet at ~ -152.8 ppm.		
^{11}B NMR	Reference: $\text{BF}_3 \cdot \text{O}(\text{C}_2\text{H}_5)_2$ in CDCl_3 shows a broad singlet at ~ -0.62 ppm.	
IR / Raman	Specific peak data for $\text{BF}_3 \cdot 2\text{H}_2\text{O}$ is not readily available. The spectrum is expected to be dominated by strong B-F and O-H stretching and bending modes.	[9]
Reference (Anhydrous BF_3): Fundamental vibrational modes (D_{3h} symmetry) are observed at ~ 1505 (E' , IR/Raman), 888 (A_1' , Raman), 718 (A_2'' , IR), and 482 (E' , IR/Raman) cm^{-1} .		

Safety and Handling

Boron trifluoride dihydrate is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

- Hazards: The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][11] It is toxic if inhaled.[5] It reacts with water and moist air, releasing toxic and corrosive fumes, including hydrogen fluoride.[6][11]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, active metals, and organic materials.[1] Keep containers tightly sealed to prevent moisture absorption.[1]
- Spills: Neutralize spills with a suitable agent like sodium bicarbonate and absorb with an inert material. Avoid direct contact with water.

This guide is intended for informational purposes by trained professionals. Always consult the Safety Data Sheet (SDS) before use and follow all institutional safety protocols.

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